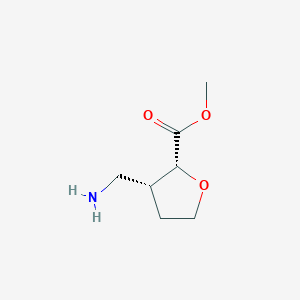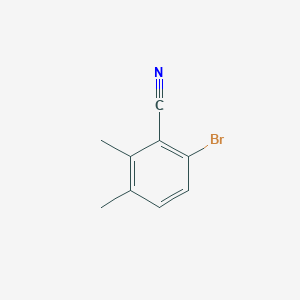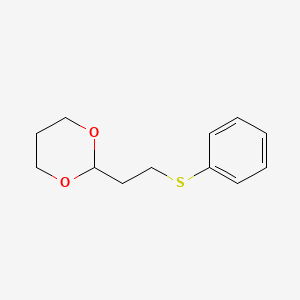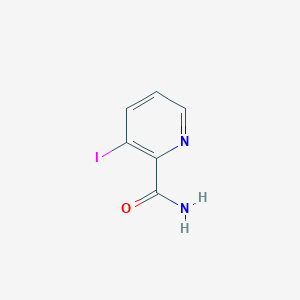![molecular formula C7H3ClF3N3 B13653850 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13653850.png)
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: The trifluoromethyl group can be involved in coupling reactions, forming new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex molecules with extended carbon chains.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: The compound is used in the production of agrochemicals, including pesticides and herbicides, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of the trifluoromethyl group enhances its binding affinity and stability, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-6-(trifluoromethyl)pyridazine
- 2-Chloro-6-(trifluoromethyl)pyridine
- 3,6-Dichloro-4-(trifluoromethyl)pyridazine
- 2-Chloro-5-(trifluoromethyl)pyrazine
Uniqueness
3-Chloro-6-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its structural features differentiate it from other similar compounds, providing unique reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C7H3ClF3N3 |
|---|---|
Molekulargewicht |
221.57 g/mol |
IUPAC-Name |
3-chloro-6-(trifluoromethyl)-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-6-3-2-12-5(7(9,10)11)1-4(3)13-14-6/h1-2H,(H,13,14) |
InChI-Schlüssel |
FHBHAUOGYGVALQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CC2=C(NN=C21)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one](/img/structure/B13653782.png)


![2-[3-[1-[Tert-butyl(dimethyl)silyl]oxyethyl]-4-oxo-2-azetidinyl]propanoic acid](/img/structure/B13653790.png)




![5-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13653835.png)



